molecular formula C8H11NO2 B1210661 (R)-octopamine CAS No. 876-04-0

(R)-octopamine

Cat. No.: B1210661
CAS No.: 876-04-0
M. Wt: 153.18 g/mol
InChI Key: QHGUCRYDKWKLMG-QMMMGPOBSA-N
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Description

. It is structurally related to norepinephrine and is involved in several physiological processes.

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Scientific Research Applications

Photoprotective Properties

The p-hydroxyphenacyl group (pHP) is recognized for its potential as an efficient, rapid phototrigger useful for studying very fast biological processes. Its development as a photoprotecting group for biological substrates allows for the controlled release of neurotransmitters, second messengers, and nucleotides upon light exposure. This unique property is particularly advantageous in neurochemistry and photochemistry research, where precise temporal control over biochemical reactions is crucial (Givens & Lee, 2003).

Neurochemical Interactions

In the context of neurochemistry, p-hydroxyphenylethanolamine and related compounds have been explored for their interactions with key enzymes such as tryptophan hydroxylase (TPH) and tyrosine hydroxylase (TH). These enzymes are pivotal in the biosynthesis of serotonin and dopamine, respectively. A meta-analysis highlighted a significant association between the TPH gene and schizophrenia, suggesting that compounds affecting TPH activity could have implications in neuropsychiatric disorders (Li & He, 2006). Additionally, phosphorus magnetic resonance spectroscopy studies in schizophrenia have not found consistent patterns regarding phosphorus metabolites related to membrane turnover and energy metabolism, indicating a complex interaction between neurochemical pathways and neuropsychiatric conditions (Yuksel et al., 2015).

Properties

CAS No.

876-04-0

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]phenol

InChI

InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1

InChI Key

QHGUCRYDKWKLMG-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)O)O

SMILES

C1=CC(=CC=C1C(CN)O)O

Canonical SMILES

C1=CC(=CC=C1C(CN)O)O

104-14-3

physical_description

Solid

Synonyms

4-Octopamine
alpha-(Aminoethyl)-4-hydroxybenzenemethanol
Norsympatol
Norsynephrine
Octopamine
p-Octopamine
para-Octopamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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